molecular formula C18H22N4OS B11672996 2-(4-benzylpiperazin-1-yl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide CAS No. 315183-18-7

2-(4-benzylpiperazin-1-yl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B11672996
CAS No.: 315183-18-7
M. Wt: 342.5 g/mol
InChI Key: JOXNGBVJZJQWAV-UYRXBGFRSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(thiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a thiophene ring, linked through an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(thiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acetohydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetic anhydride to form 4-benzylpiperazin-1-yl acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is reacted with thiophene-2-carbaldehyde under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(thiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: N-substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N’-[(Z)-(thiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

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Properties

CAS No.

315183-18-7

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H22N4OS/c23-18(20-19-13-17-7-4-12-24-17)15-22-10-8-21(9-11-22)14-16-5-2-1-3-6-16/h1-7,12-13H,8-11,14-15H2,(H,20,23)/b19-13-

InChI Key

JOXNGBVJZJQWAV-UYRXBGFRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=CS3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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